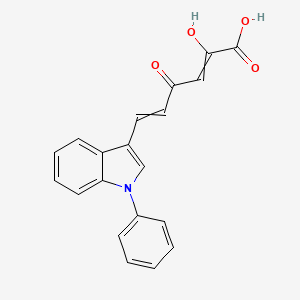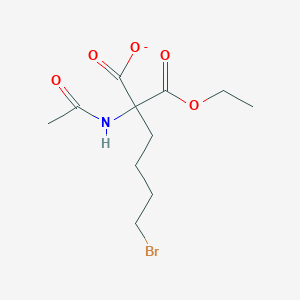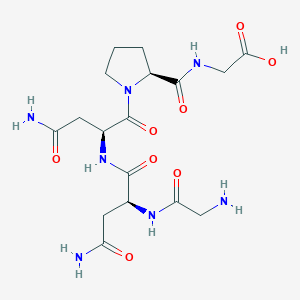
2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one is a chemical compound known for its unique structure and properties It belongs to the class of bis(ylidene)cyclohexanones, which are characterized by the presence of two ylidene groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one can be synthesized through a base- or acid-catalyzed aldol condensation reaction. This method involves the reaction of cyclohexanone with pyridine-3-carbaldehyde in the presence of a base or acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been explored for various scientific research applications, including:
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions in aqueous media.
Mechanism of Action
The mechanism of action of 2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one involves its interaction with specific molecular targets. For example, as a fluorescent sensor, the compound binds to metal ions, leading to a change in its fluorescence properties. This interaction is often mediated by the pyridine rings, which can coordinate with metal ions, resulting in a detectable signal .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methylbenzylidene)cyclohexan-1-one
- 2,6-Bis(4-hydroxybenzylidene)cyclohexan-1-one
- 2,6-Bis(4-azidobenzylidene)cyclohexan-1-one
Uniqueness
2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one stands out due to the presence of pyridine rings, which impart unique coordination properties and enhance its potential as a ligand in coordination chemistry. Additionally, its ability to act as a fluorescent sensor for metal ions makes it particularly valuable in analytical applications .
Properties
CAS No. |
817162-74-6 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C18H16N2O/c21-18-16(10-14-4-2-8-19-12-14)6-1-7-17(18)11-15-5-3-9-20-13-15/h2-5,8-13H,1,6-7H2 |
InChI Key |
LYDLODGAUHPYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)

![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)

![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
